molecular formula C11H13NO3 B14891871 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile

3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile

Cat. No.: B14891871
M. Wt: 207.23 g/mol
InChI Key: VFMWOBHTJRLOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile is a benzonitrile derivative featuring ethoxy and 2-hydroxyethoxy substituents at the 3- and 4-positions of the aromatic ring, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its polar functional groups (nitrile, hydroxyl, and ether), which influence solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-ethoxy-4-(2-hydroxyethoxy)benzonitrile

InChI

InChI=1S/C11H13NO3/c1-2-14-11-7-9(8-12)3-4-10(11)15-6-5-13/h3-4,7,13H,2,5-6H2,1H3

InChI Key

VFMWOBHTJRLOHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile typically involves the reaction of 3-ethoxy-4-hydroxybenzonitrile with ethylene glycol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyethoxy group enhances its solubility and facilitates its interaction with biological molecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The table below compares 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile with structurally similar compounds, focusing on substituents, molecular weight, and key physical/spectral properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (ESI-MS, IR) Yield/Synthesis Notes References
3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile 3-OEt, 4-O(CH₂)₂OH, CN C₁₁H₁₃NO₃ 207.23 Not reported Not available Synthesis protocol not detailed N/A
3-Bromo-4-(2-hydroxyethoxy)benzonitrile 3-Br, 4-O(CH₂)₂OH, CN C₉H₈BrNO₂ 258.08 Opaque oil ESI-MS: Not reported; IR: O-H, C≡N bands 90% yield (K₂CO₃, DMF, 90°C)
3-Fluoro-4-(2-hydroxyethoxy)benzonitrile 3-F, 4-O(CH₂)₂OH, CN C₉H₈FNO₂ 181.17 Not reported Purity: 95% (HPLC) Commercial availability
4-((7-(2-Hydroxyethoxy)-4-methyl-2-oxo-2H-chromen-3-yl)methyl)benzonitrile Coumarin-linked, CN, O(CH₂)₂OH C₂₀H₁₇NO₄ 335.36 80–82 ESI-MS: m/z 336.3 [M + H]+ 83% yield (ethylene chlorohydrin)
3-Ethoxy-4-methoxybenzonitrile 3-OEt, 4-OMe, CN C₁₀H₁₁NO₂ 177.20 White to light yellow solid Not reported Commercial (CAS 60758-86-3)

Key Structural and Functional Differences

Electron-Withdrawing vs.

Hydrogen-Bonding Capacity: The 2-hydroxyethoxy group in the target compound enables intramolecular hydrogen bonding (O-H···N), as observed in related structures like (E)-3-(2-Hydroxy-4-methoxybenzylideneamino)benzonitrile, which forms planar six-membered rings . This feature may enhance crystalline stability, as seen in π-π stacking interactions (3.841 Å spacing) .

Biological and Synthetic Relevance: Coumarin-linked derivatives (e.g., 4-((7-(2-hydroxyethoxy)-4-methyl-2-oxo-2H-chromen-3-yl)methyl)benzonitrile) demonstrate expanded applications in fluorescence-based studies or as anti-cholestasis agents, highlighting the role of fused ring systems .

Spectral Characterization

  • IR spectroscopy of related compounds confirms the presence of O-H (3200–3600 cm⁻¹) and C≡N (2220–2240 cm⁻¹) stretches, critical for functional group identification .
  • ESI-MS data for the coumarin derivative (m/z 336.3 [M + H]+) align with theoretical molecular weights, validating synthetic success .

Industrial and Pharmaceutical Relevance

  • 3-Ethoxy-4-methoxybenzonitrile (CAS 60758-86-3) is commercially available as a pharmaceutical intermediate, underscoring the demand for benzonitrile derivatives in drug discovery .
  • Fluorinated analogs (e.g., 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile) are marketed with >95% purity, reflecting their utility in PET imaging or kinase inhibitor development .

Biological Activity

3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile, a compound belonging to the class of benzonitriles, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile is C11H15NO3C_{11}H_{15}NO_3. The structure features an ethoxy group and a hydroxyethoxy substituent on a benzonitrile core, which may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways. The mechanism of action for 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile may involve:

  • Receptor Modulation : Binding to specific receptors, potentially altering signaling pathways.
  • Enzyme Inhibition : Acting as an inhibitor for certain enzymes involved in metabolic processes.
  • Antimicrobial Activity : Demonstrated by related compounds, suggesting a potential for similar effects.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of benzonitrile derivatives. For instance, related compounds have shown activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method has been employed to evaluate this activity, revealing promising results for inhibiting bacterial growth .

Cytotoxicity and Cell Viability

The cytotoxic effects of 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile have been assessed in various cancer cell lines. Cell viability assays indicate that the compound may induce apoptosis in certain cancer cells, suggesting a potential role in cancer therapy. The specific pathways involved in this process require further investigation to elucidate the underlying mechanisms.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on synthesized derivatives of benzonitriles demonstrated that modifications in the ethoxy and hydroxyethoxy groups significantly impacted their antimicrobial efficacy against common pathogens .
  • Cytotoxicity Assessment : In vitro studies have shown that 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile exhibits selective cytotoxicity towards specific cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.